Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a dichloropyridinyl moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4,6-dichloropyridine with piperazine in the presence of a tert-butyl chloroformate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)-piperazine-1-carboxylate
- 1-Boc-piperazine
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H19Cl2N3O2 |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-5-4-17-11(8-19)10-6-9(15)7-12(16)18-10/h6-7,11,17H,4-5,8H2,1-3H3 |
InChI Key |
VICOYAUZTRIUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=NC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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